7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl
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Overview
Description
7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride is a complex organic compound with a unique structure that includes a pyrido[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This reaction is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and yield while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has a similar core structure but includes additional chlorine atoms, which may alter its reactivity and biological activity.
4,5-Bis-phenyl-8a-phenyl-3,4,4a,5,6,8a-hexahydro-lH,8H-pyrimido[4.5-d]pyrimidine-2,7-dione: This compound has a different substitution pattern, which can affect its chemical and biological properties.
Uniqueness
7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds .
Properties
Molecular Formula |
C14H18ClN3O |
---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
7-benzyl-3,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11;/h1-5,10,12-13H,6-9H2,(H,15,16,18);1H |
InChI Key |
MAMRRKKDWDXGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1C(=O)NC=N2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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